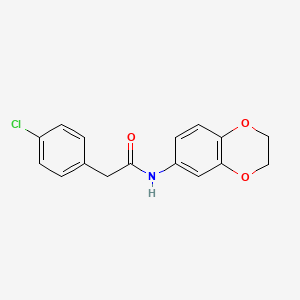![molecular formula C20H25F2NO2 B6047788 [1-(1-cyclohexen-1-ylcarbonyl)-3-(2,4-difluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6047788.png)
[1-(1-cyclohexen-1-ylcarbonyl)-3-(2,4-difluorobenzyl)-3-piperidinyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(1-cyclohexen-1-ylcarbonyl)-3-(2,4-difluorobenzyl)-3-piperidinyl]methanol is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of [1-(1-cyclohexen-1-ylcarbonyl)-3-(2,4-difluorobenzyl)-3-piperidinyl]methanol is not fully understood. However, it is believed to act as a partial agonist at the dopamine D2 receptor and a serotonin 5-HT1A receptor agonist. It may also modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
[1-(1-cyclohexen-1-ylcarbonyl)-3-(2,4-difluorobenzyl)-3-piperidinyl]methanol has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. It has also been shown to decrease the levels of glutamate, which may be beneficial in the treatment of certain neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [1-(1-cyclohexen-1-ylcarbonyl)-3-(2,4-difluorobenzyl)-3-piperidinyl]methanol in lab experiments is its potential therapeutic effects. It may be useful in studying the mechanisms of action of various neurological disorders and in developing new treatments for these disorders. One limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.
Orientations Futures
There are several future directions for the study of [1-(1-cyclohexen-1-ylcarbonyl)-3-(2,4-difluorobenzyl)-3-piperidinyl]methanol. One direction is to further investigate its potential therapeutic effects in various neurological disorders. Another direction is to study its potential toxicity and determine its safety and efficacy in humans. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various neurotransmitters.
Méthodes De Synthèse
The synthesis of [1-(1-cyclohexen-1-ylcarbonyl)-3-(2,4-difluorobenzyl)-3-piperidinyl]methanol involves several steps. The first step is the reaction of 2,4-difluorobenzyl bromide with sodium hydride to form the corresponding sodium salt. The second step involves the reaction of the sodium salt with 1-cyclohexen-1-ylcarbonyl chloride to form the intermediate product. The final step is the reduction of the intermediate product with sodium borohydride to form [1-(1-cyclohexen-1-ylcarbonyl)-3-(2,4-difluorobenzyl)-3-piperidinyl]methanol.
Applications De Recherche Scientifique
[1-(1-cyclohexen-1-ylcarbonyl)-3-(2,4-difluorobenzyl)-3-piperidinyl]methanol has been studied for its potential therapeutic effects in various scientific research applications. This compound has been shown to have antipsychotic, antidepressant, and anxiolytic effects in animal models. It has also been studied for its potential use in the treatment of drug addiction, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
cyclohexen-1-yl-[3-[(2,4-difluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F2NO2/c21-17-8-7-16(18(22)11-17)12-20(14-24)9-4-10-23(13-20)19(25)15-5-2-1-3-6-15/h5,7-8,11,24H,1-4,6,9-10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMBGTPAHCQZDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C(=O)N2CCCC(C2)(CC3=C(C=C(C=C3)F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexen-1-yl-[3-[(2,4-difluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3,4-difluorobenzamide](/img/structure/B6047709.png)
![N-{1-[1-(3,4-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B6047718.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[(3-methyl-4-pyridinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6047722.png)
![1-{4-[(4-tert-butylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}-4-piperidinecarboxamide](/img/structure/B6047725.png)
![N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B6047733.png)
![2-{[5-benzyl-4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-chlorophenyl)acetamide](/img/structure/B6047749.png)
![N-(4-methoxyphenyl)-N'-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]guanidine](/img/structure/B6047752.png)
![3-(4-fluorophenyl)-7-[2-(4-morpholinyl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6047758.png)
![2-[1-(2-ethoxybenzyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6047767.png)
![2-(methylthio)-7-(2-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6047770.png)

![2-hydroxybenzaldehyde (1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone](/img/structure/B6047782.png)
![9-tert-butyl-2-(4-pyridinyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B6047792.png)
![2-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B6047802.png)